molecular formula C18H22ClNO B12562082 N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) CAS No. 150871-46-8

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)

Cat. No.: B12562082
CAS No.: 150871-46-8
M. Wt: 303.8 g/mol
InChI Key: HTAKGXNCLQDYQQ-UHFFFAOYSA-N
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Description

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C18H21NO·HCl It is a derivative of tetrahydronaphthalene and is characterized by the presence of a benzyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydronaphthalene and benzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon) to facilitate the hydrogenation process.

    Hydrogenation: The key step involves the hydrogenation of the starting materials to form the desired product. This step requires precise control of temperature and pressure to ensure the complete conversion of reactants to the product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and efficiency. The use of advanced purification techniques ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
  • N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1)
  • N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen bromide (1/1)

Uniqueness

N-Benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its chloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

150871-46-8

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c1-20-18-9-5-8-15-12-16(10-11-17(15)18)19-13-14-6-3-2-4-7-14;/h2-9,16,19H,10-13H2,1H3;1H

InChI Key

HTAKGXNCLQDYQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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